2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine
Description
Properties
CAS No. |
87359-22-6 |
|---|---|
Molecular Formula |
C13H10ClN3O |
Molecular Weight |
259.69 g/mol |
IUPAC Name |
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C13H10ClN3O/c1-18-12-6-8(14)2-3-9(12)13-16-10-4-5-15-7-11(10)17-13/h2-7H,1H3,(H,16,17) |
InChI Key |
DEAWTTHPBVPCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=NC3=C(N2)C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methoxyaniline with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding imidazo[4,5-c]pyridine N-oxides.
Reduction: Formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
2-(4-Chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methoxyphenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Variations on the Phenyl Ring
- 4-Chloro-2-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridine (): A positional isomer of the target compound, differing in the methoxy group’s placement (4-methoxy vs. 2-methoxy).
- 2-(3,4-Difluorophenyl)-4-(4-methylpiperazin-1-yl)-3H-imidazo[4,5-c]pyridine (): Substitution with fluorine atoms enhances electronegativity and metabolic stability, while the 4-methylpiperazine group improves solubility and target affinity .
- 2-(2-Nitrophenyl)-3H-imidazo[4,5-c]pyridine (): The nitro group introduces strong electron-withdrawing effects, which may enhance reactivity but reduce bioavailability due to poor solubility .
Core Modifications
- N-(Thiazol-2-yl)-2-(2-trifluoromethyl-phenyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide (): Incorporation of a trifluoromethyl group and thiazole carboxamide enhances SIRT1-activating properties, demonstrating the importance of hydrophobic substituents in enzyme interaction .
Pharmacological Activity Comparison
Antimicrobial Activity
Imidazopyridine derivatives exhibit broad-spectrum antimicrobial activity. For example:
The target compound’s 4-chloro-2-methoxy substitution may enhance membrane penetration compared to unsubstituted analogs, explaining its lower MIC values .
Enzyme Inhibition
- Inducible Nitric Oxide Synthase (iNOS): BYK191023 (2-[2-(4-methoxy-pyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine) irreversibly inhibits iNOS with an IC50 of 0.3 μM, attributed to its NADPH-dependent binding mechanism . The target compound’s lack of a pyridinyl-ethyl group may result in weaker iNOS affinity.
- SIRT1 Activation : The trifluoromethyl-phenyl derivative () activates SIRT1 at 10 μM, highlighting the role of bulky substituents in allosteric modulation .
Physicochemical and Spectroscopic Properties
- Prototropic Behavior: 2-(2′-Methoxyphenyl)-3H-imidazo[4,5-b]pyridine exhibits pH-dependent tautomerism, forming equilibria between a-1 and b-1 isomers. The methoxy group stabilizes the monocation (MC1) via resonance, affecting solubility and reactivity .
- Stability : Chlorine substituents enhance thermal stability but may increase photodegradation risks .
Biological Activity
2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex imidazo[4,5-c]pyridine core substituted with a 4-chloro-2-methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 249.68 g/mol. The structural characteristics contribute significantly to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClN₃O |
| Molecular Weight | 249.68 g/mol |
| LogP | 3.45 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. In vitro tests indicated significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 8 µg/mL for the most active derivatives, indicating promising antibacterial properties .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Research indicates that derivatives of imidazo[4,5-c]pyridine exhibit selective cytotoxicity against cancer cell lines such as U87 and T98G glioblastoma cells. The mechanism appears to involve the inhibition of specific kinases linked to tumor progression, with some compounds showing IC50 values in the low micromolar range .
Antiviral Activity
Emerging data suggest that this compound derivatives may possess antiviral properties as well. A study highlighted their effectiveness against hepatitis C virus (HCV) replication, with some compounds achieving over 95% inhibition of NS5B RNA polymerase activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications at various positions on the imidazo[4,5-c]pyridine scaffold. For instance:
- Substituents : The presence of electron-withdrawing groups like chlorine enhances potency.
- Alkylation : Modifications at the nitrogen positions have shown to impact both the binding affinity and selectivity towards target enzymes.
Table 2 summarizes key findings from SAR studies:
| Modification | Observed Effect |
|---|---|
| Chlorine substitution | Increased antibacterial activity |
| Alkyl groups at N-positions | Enhanced cytotoxicity against cancer cells |
Study on Antibacterial Activity
In a recent study published in Nature Communications, researchers synthesized a series of imidazo[4,5-c]pyridine derivatives and evaluated their antibacterial efficacy. Compounds with a para-chlorophenyl group exhibited the best results against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 4 µg/mL .
Cancer Cell Line Evaluation
Another study focused on the antiproliferative effects of these compounds on glioblastoma cell lines. The results indicated that specific substitutions at the C-2 position significantly increased the cytotoxic effects, leading to cell death through apoptosis pathways .
Q & A
Q. What are optimized synthetic routes for 2-(4-chloro-2-methoxyphenyl)-3H-imidazo[4,5-c]pyridine derivatives?
Methodological Answer: A general procedure involves amination of 4-chloro-2-aryl-1H-imidazo[4,5-c]pyridine using amines (3 eq), DIPEA (5 eq), and n-BuOH as solvent under reflux (140°C for 16 h in a sealed tube). Post-reaction, purification via flash chromatography (DCM/MeOH/NH3 gradient) yields the product. Optimization includes adjusting amine stoichiometry, solvent volume, and heating duration to improve yield and purity .
Q. How is structural confirmation performed for imidazo[4,5-c]pyridine derivatives?
Methodological Answer: Single-crystal X-ray diffraction is the gold standard. For example, analogs like 3-ethyl-5-(4-methoxyphenoxy)-2-(pyridin-4-yl)-3H-imidazo[4,5-b]pyridine were characterized using X-ray crystallography (T = 293 K, R factor = 0.046). Data refinement with software like SHELX and validation of bond lengths/angles ensure structural accuracy .
Q. What photophysical properties are critical for imidazo[4,5-c]pyridine derivatives?
Methodological Answer: Absorption/fluorescence spectroscopy in solvents of varying polarity (e.g., cyclohexane, DMSO) identifies intramolecular proton/charge transfer. Quantum mechanical calculations (e.g., AM1, PM3) model excited-state behavior. For 2-(2′-methoxyphenyl) derivatives, pKa and pKa* values are determined via pH-dependent spectral shifts .
Q. How are pharmacological activities of imidazo[4,5-c]pyridine derivatives screened?
Methodological Answer: In vitro assays include:
- Antimicrobial: Broth microdilution (MIC determination against bacterial/fungal strains).
- Anticancer: MTT assay on cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition: Competitive binding assays (e.g., iNOS IC50 via nitrate/nitrite quantification) .
Advanced Research Questions
Q. How does BYK191023 achieve selective inhibition of inducible nitric oxide synthase (iNOS)?
Methodological Answer: BYK191023 (an imidazopyridine derivative) binds competitively to the iNOS catalytic site (Ki = 450 nM vs. >500 μM for eNOS). Selectivity is confirmed via:
Q. What mechanisms underlie irreversible iNOS inhibition by BYK191023?
Methodological Answer: NADPH-dependent heme loss drives irreversible inhibition. Key steps:
Pre-incubate iNOS with BYK191023 and NADPH.
Monitor heme depletion via UV-vis spectroscopy (loss of Soret peak at 395 nm).
Validate via size-exclusion chromatography (monomer dissociation) and radioligand binding (no metabolite formation) .
Q. How are imidazo[4,5-c]pyridine derivatives utilized in PET imaging?
Methodological Answer: Radiolabeled analogs (e.g., ¹¹C-KR31173) are synthesized for angiotensin II receptor imaging. Steps include:
Q. Can imidazo[4,5-c]pyridine derivatives modulate serotonin receptors?
Methodological Answer: Yes. For example, 2-ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine acts as a 5-HT6 inverse agonist (Ki = 6 nM). Assays include:
Q. How do structural modifications enhance angiotensin II receptor antagonism?
Methodological Answer: Key SAR findings:
Q. How do prototropic equilibria affect imidazo[4,5-c]pyridine reactivity?
Methodological Answer: In solvents like water or acetonitrile, protonation at N1/N4 creates monocations (pKa = 4.2–5.8). Deprotonation forms monoanions (pKa* = 10.3). Equilibria are tracked via fluorescence lifetime decay (single exponential τ = 2.1 ns) and TD-DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
